维罗辛B

描述

Synthesis Analysis

The synthesis of Virosine B and related compounds involves intricate strategies that often employ multiple step reactions, enantioselective syntheses, and the construction of complex polycyclic cores. For example, the synthesis of Virosine A, closely related to Virosine B, was achieved through sequential nucleophilic cyclizations onto an activated formamide, showcasing the use of Vilsmeier-Haack and Mannich cyclizations in a one-pot process (Bélanger, Dupuis, & Larouche-Gauthier, 2012). Another approach for the synthesis of related compounds utilized intramolecular aza-Michael addition and [1,3]-dipolar cycloaddition to generate complex ring systems, demonstrating the versatility of synthetic strategies employed (Miyatake-Ondozabal, Bannwart, & Gademann, 2013).

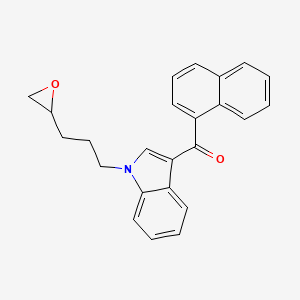

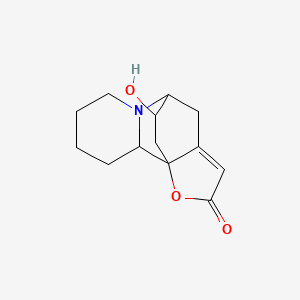

Molecular Structure Analysis

The molecular structure of Virosine B is characterized by its polycyclic architecture, which poses a challenge for synthetic chemists. Studies such as those on the stereoselective total syntheses of related compounds reveal the complexity of achieving the desired stereochemistry and the intricate ring systems characteristic of these alkaloids (Wei et al., 2013).

Chemical Reactions and Properties

Virosine B and its analogs undergo a variety of chemical reactions, reflecting their reactive nature and the potential for further derivatization. The synthesis routes often involve key transformations such as relay ring-closing metathesis and 1,3-dipolar cycloaddition reactions, which are pivotal for constructing the natural product's core structure (Wei et al., 2013).

科学研究应用

维罗辛A的合成

四环生物碱维罗辛A(与维罗辛B密切相关)的首次合成是以对映体富集形式使用Vilsmeier-Haack和Mannich环化序列实现的。该合成对于理解维罗辛B的结构和潜在应用具有重要意义 (Bélanger, Dupuis, & Larouche‐Gauthier, 2012)。

基于病毒体的纳米疫苗

虽然与维罗辛B没有直接关系,但对病毒体(脂质纳米材料)的研究表明在针对病毒感染的疫苗开发中具有潜力。本研究重点介绍了病毒体技术在生物医学研究中的更广泛应用,这可能与理解类维罗辛化合物的应用有关 (Asadi & Gholami, 2021)。

黑色素生物合成调节

研究四氢生物蝶呤在黑色素生物合成中的作用可能为与研究维罗辛B相关的生化途径和调控机制提供间接见解 (Schallreuter等,1994)。

Securinega生物碱合成

与维罗辛B相关的Securinega生物碱secu'amamine E(ent-virosine A)和bubbialine的合成提供了对这些化合物的化学结构和潜在生物合成途径的见解。这项研究可能有助于理解维罗辛B的合成和潜在应用 (Wehlauch等,2017)。

用于药物递送的病毒体

这项关于病毒体作为药物递送(尤其是在癌症治疗中)的混合载体的研究为理解类维罗辛化合物的潜在生物医学应用提供了背景 (Liu等,2015)。

安全和危害

属性

IUPAC Name |

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWKXNNRMAUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the recent research on (+)-Virosine B?

A1: The research paper details the successful total synthesis of twelve Securinega alkaloids, including (+)-virosine B. [] Importantly, this work led to the reassignment of the absolute configuration for (+)-virosine B. [] This is significant because having the correct stereochemical structure is crucial for understanding the molecule's biological activity and for developing potential pharmaceutical applications.

Q2: Where can I find more information about the synthetic route used to produce (+)-virosine B?

A2: The complete synthetic procedure, along with detailed spectroscopic data confirming the structure of (+)-virosine B, can be found in the publication "Bio-inspired Total Synthesis of Twelve Securinega Alkaloids: Structural Reassignments of (+)-Virosine B and (-)-Episecurinol A." This paper is available through Semantic Scholar at the following link: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。